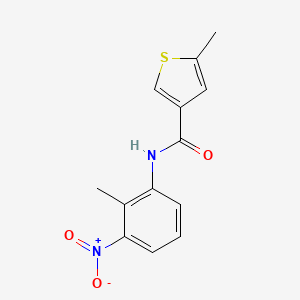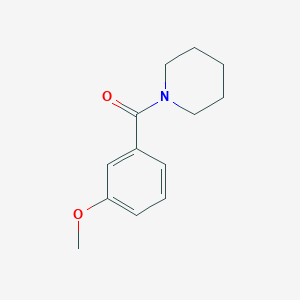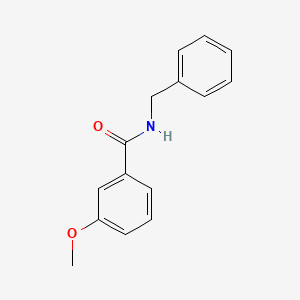![molecular formula C17H17F3N2O2S B10970344 1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10970344.png)
1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine, also known by its chemical formula C₁₆H₁₄F₃N₃O₄S, is a compound that combines a piperazine ring with fluorinated aromatic groups. Its structure includes a sulfonyl group (SO₂) and a fluorobenzyl moiety. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with the reaction of 4-fluorobenzylamine with 2,5-difluorobenzoyl chloride, followed by cyclization with piperazine. The sulfonyl group is introduced later in the process.
Reaction Conditions::Step 1: Formation of 4-fluorobenzylamine
Step 2: 2,5-Difluorobenzoyl Chloride Formation
Step 3: Piperazine Cyclization
Step 4: Sulfonylation
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. Consult specialized literature for detailed protocols.
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfonyl group can undergo oxidation reactions.
Substitution: The fluorine atoms on the benzyl and sulfonyl groups are susceptible to substitution reactions.
Reduction: Reduction of the nitro group (if present) to an amino group.
Base: Triethylamine (for cyclization).
Sulfonylation Reagent: Chlorosulfonic acid.
Reduction Agent: Hydrogen gas with a catalyst (e.g., palladium on carbon).
- The desired product is 1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine.
- By-products may include regioisomers or side reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as potential drugs due to its unique structure.
Chemistry: Used as a building block for synthesizing other molecules.
Biology: Studied for its effects on biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, related compounds include:
Properties
Molecular Formula |
C17H17F3N2O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H17F3N2O2S/c18-14-3-1-13(2-4-14)12-21-7-9-22(10-8-21)25(23,24)17-11-15(19)5-6-16(17)20/h1-6,11H,7-10,12H2 |
InChI Key |
OVZJPSUMGWOGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10970276.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970277.png)

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10970282.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10970290.png)
![2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10970299.png)
![3-Chloro-7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10970303.png)
![N-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970304.png)
![4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B10970324.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B10970336.png)
